N-(3-fluorophenyl)piperidin-4-amine

Descripción general

Descripción

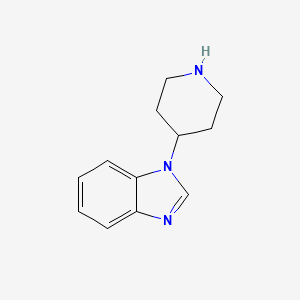

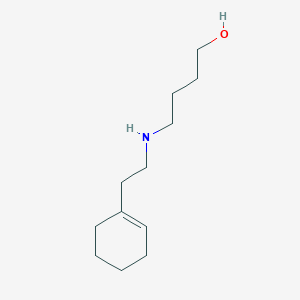

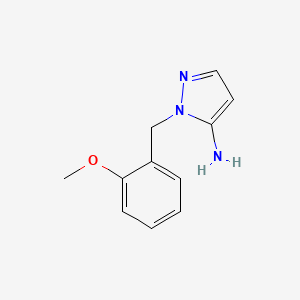

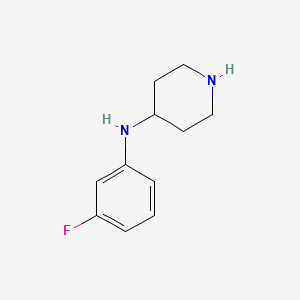

“N-(3-fluorophenyl)piperidin-4-amine” is a compound that belongs to the piperidine family. It is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to “N-(3-fluorophenyl)piperidin-4-amine” is typically done by reacting the ring structure as a base, 4-ANPP also called 4-anilino-N-phenethylpiperidine and despropionylfentanyl . 4-ANPP acts as a base because of its two amine nitrogens, the secondary amine acts as a base to react with an organic acid which condenses into an amide .Molecular Structure Analysis

The molecular structure of “N-(3-fluorophenyl)piperidin-4-amine” is composed of a benzene ring with a fluorine atom attached to the third carbon, and a piperidine ring attached to the nitrogen atom .Chemical Reactions Analysis

“N-(3-fluorophenyl)piperidin-4-amine” has been studied in the context of liquid chromatography and electrochemical detection. Research in this area focuses on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.Physical And Chemical Properties Analysis

“N-(3-fluorophenyl)piperidin-4-amine” is a white crystalline solid. It has a molecular weight of 230.71 .Aplicaciones Científicas De Investigación

Photophysical Properties of Analogues

Research on borondipyrromethene analogues in various solvents reveals insights into the photophysical properties of compounds related to N-(3-fluorophenyl)piperidin-4-amine. These studies show that the fluorescence quantum yield and lifetime of such compounds decrease in solvents with higher polarity due to increased nonradiative deactivation rates. This research contributes to our understanding of how substituents on phenyl groups, including tertiary amines, affect fluorescence in polar solvents, providing a basis for developing new fluorescent probes and materials (Qin et al., 2005).

Interaction with Monoamine Transporters

Studies on structurally related compounds, such as cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, demonstrate their interaction with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters. These findings are significant for developing new therapeutic agents targeting neuropsychiatric disorders by modifying the N-atom at the 3-position of the lead compound to improve potency and selectivity (Kolhatkar et al., 2003).

Photocatalytic Degradation of Organic Compounds

The photocatalytic oxidation of nitrogen-containing organic compounds over UV-illuminated TiO2 films, including those related to N-(3-fluorophenyl)piperidin-4-amine, shows the formation of nitrate and ammonium ions. This research is pivotal for environmental science, highlighting a method for degrading pollutants and understanding the fate of nitrogen in photocatalytic processes (Low et al., 1991).

Anti-Tubercular Agents

The evaluation of 2,4-diaminoquinazoline series, including compounds structurally related to N-(3-fluorophenyl)piperidin-4-amine, as anti-tubercular agents opens new avenues for tuberculosis drug discovery. These studies provide insights into the structural features essential for activity against Mycobacterium tuberculosis, contributing to the development of novel therapeutics (Odingo et al., 2014).

Distribution in Reverse Micelles

Research on the distribution of various amines, including piperidine, in water/AOT/n-hexane reverse micelles, offers insights into the solubilization and behavior of amine compounds in microemulsions. Understanding the partition constants and how amine structure affects distribution is crucial for applications in chemical synthesis and nanotechnology (Zingaretti et al., 2005).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives, including “N-(3-fluorophenyl)piperidin-4-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

N-(3-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIDKJBMRLAXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406494 | |

| Record name | N-(3-fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)piperidin-4-amine | |

CAS RN |

886506-63-4 | |

| Record name | N-(3-fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.